molecular formula C11H13NO2 B8477442 5-Benzyloxypyrrolidin-2-one

5-Benzyloxypyrrolidin-2-one

Cat. No.: B8477442
M. Wt: 191.23 g/mol
InChI Key: GUYXRMDRFMEKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyloxypyrrolidin-2-one is a pyrrolidinone derivative characterized by a benzyloxy substituent at the 5-position of the lactam ring. Pyrrolidinones are five-membered lactams with a nitrogen atom in the ring, often serving as key intermediates in pharmaceutical synthesis due to their structural versatility. The benzyloxy group at position 5 introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-phenylmethoxypyrrolidin-2-one

InChI

InChI=1S/C11H13NO2/c13-10-6-7-11(12-10)14-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13)

InChI Key

GUYXRMDRFMEKHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Steric Effects: The trityloxymethyl group in (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone introduces significant steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to smaller substituents like benzyloxy .

Benzyl-Containing Pyrrolidine Derivatives in Pharmacology

Pyrrolidine derivatives with benzyl groups are explored for their bioactivity. For example, 1-acyl-2-benzylpyrrolidines (e.g., compounds 8 and 25 in –4) act as dual orexin receptor antagonists, with substituents influencing potency:

Compound (Reference) Substituents Bioactivity (IC₅₀) Key Structural Features
(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine derivatives 3,4-Dimethoxybenzyl, acyl groups IC₅₀ < 100 nM (orexin receptors) Dimethoxy groups enhance receptor binding affinity
Hypothetical this compound derivative 5-Benzyloxy, no acyl group N/A Benzyloxy may reduce metabolic stability compared to dimethoxybenzyl

Key Findings :

  • Substituent Impact : The 3,4-dimethoxybenzyl group in orexin antagonists improves binding affinity due to electron-donating methoxy groups, whereas benzyloxy lacks such effects .

Pyridinone vs. Pyrrolidinone Benzyloxy Derivatives

Pyridinone derivatives with benzyloxy groups () demonstrate distinct properties due to their aromatic nitrogen-containing core:

Compound (Reference) Core Structure Substituent Position Therapeutic Application
6-(Benzyloxy)-N-phenylpyridin-3-amine derivatives Pyridinone 6-Benzyloxy Potential treatment for mechanical allodynia
This compound Pyrrolidinone 5-Benzyloxy Hypothetical use in CNS drug design

Key Findings :

  • Aromaticity vs.
  • Substituent Position: The 6-benzyloxy group in pyridinones (e.g., compound 52) enhances solubility compared to 5-benzyloxy in pyrrolidinones due to positional effects on hydrogen bonding .

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